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Compound of Interest

5-Methyl-6-nitrobenzo[d]
[1,3]dioxole

Cat. No.: B1308084

Compound Name:

For researchers, scientists, and drug development professionals, understanding the precise
three-dimensional structure of molecules is paramount. X-ray crystallography stands as a
definitive technique for elucidating these structures, providing critical insights into the
conformational and electronic properties of novel compounds. This guide offers a comparative
analysis of the crystallographic data for two derivatives of 6-nitrobenzo[d]dioxole, providing a
framework for understanding their solid-state structures and the experimental protocols used to
determine them.

While crystallographic data for 5-Methyl-6-nitrobenzo[d]dioxole was not publicly available, this
guide examines two related structures: (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-
trimethoxyphenyl)prop-2-en-1-one and 2-[(6-Nitro-1,3-benzodioxol-5-
yl)methylidene]malononitrile. The comparison of these derivatives provides valuable insights
into the structural effects of different substituents on the 6-nitrobenzo[d]dioxole core.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two 6-nitrobenzo[d]dioxole
derivatives, allowing for a direct comparison of their unit cell parameters and data refinement
statistics.

Table 1: Crystal Data and Structure Refinement for (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-
(2,4,6-trimethoxyphenyl)prop-2-en-1-one[1]
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Parameter Value
Empirical Formula C19H17NOs
Formula Weight 387.34
Crystal System Triclinic
Space Group P-1

a(A) 7.3044 (1)
b (A) 10.1264 (1)
c(R) 12.8600 (2)
a (%) 93.112 (1)
B () 103.959 (1)
y () 105.384 (1)
Volume (A3) 882.91 (2)
z 2
Temperature (K) 296
Radiation Mo Ka
R-factor (R1) 0.032

wR2 0.083

Table 2: Crystal Data and Structure Refinement for 2-[(6-Nitro-1,3-benzodioxol-5-
yl)methylidene]malononitrile[2]
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Parameter Value
Empirical Formula C11HsN304
Formula Weight 243.18
Crystal System Triclinic
Space Group P-1

a (A) 7.0953 (2)
b (A) 8.8847 (3)
c (A 9.2212 (3)
a(°) 84.470 (2)
B () 67.634 (2)
y () 78.874 (2)
Volume (A3) 527.30 (3)
z 2
Temperature (K) 295
Radiation Mo Ka
R-factor (R1) 0.048
wWR2 0.142

Structural Insights

In (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the
benzodioxole unit has a dihedral angle of 61.45 (6)° with respect to the methoxy-substituted
phenyl ring.[1] The nitro group is twisted out of the plane of the benzene ring to which it is
attached by 31.86 (17)°.[1] In the case of 2-[(6-Nitro-1,3-benzodioxol-5-
yl)methylidene]malononitrile, the nitro group is also rotated out of the plane of the adjacent aryl
ring, by 29.91 (16)°.[2] The dioxolene ring in this molecule adopts an envelope conformation.[2]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2970272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3239096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2970272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2970272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3239096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3239096/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow,
from crystal preparation to data analysis and structure refinement.

1. Crystallization: The initial and often most challenging step is to obtain single crystals of high
quality. For the presented derivatives, crystallization was achieved from glacial acetic acid for
the trimethoxyphenyl derivative and by slow evaporation from a solution for the malononitrile
derivative.[1][2]

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then
irradiated with monochromatic X-rays, and the diffraction pattern is recorded by a detector. For
both analyzed compounds, data were collected using a Bruker SMART APEXII CCD area-
detector diffractometer with Mo Ka radiation.[1][2]

3. Data Reduction: The raw diffraction data is processed to correct for experimental factors
such as background noise, absorption, and Lorentz-polarization effects. This step yields a set
of unique reflections with their corresponding intensities.

4. Structure Solution and Refinement: The processed data is used to solve the crystal
structure, which involves determining the positions of the atoms within the unit cell. This is
typically achieved using direct methods or Patterson methods. The initial structural model is
then refined using least-squares methods to improve the agreement between the calculated
and observed diffraction data. For the trimethoxyphenyl derivative, the structure was solved
and refined using the SHELXTL software package.[1] For the malononitrile derivative,
SHELXS97 and SHELXL97 were used for structure solution and refinement, respectively.[2]
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Caption: General workflow for X-ray crystallography analysis.
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Logical Relationship of Crystallographic Analysis

The process of determining a crystal structure is a logical progression from experimental data
to a refined molecular model. The relationship between the key components of this process is
illustrated below.
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Caption: Logical flow from diffraction data to refined structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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